

Preclinical Profile of Galicaftor: A Technical Overview for Drug Development Professionals

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Introduction: **Galicaftor** (formerly GLPG2222 and ABBV-2222) is a novel, orally bioavailable small molecule investigated for the treatment of cystic fibrosis (CF). It functions as a Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) corrector, specifically designed to address the trafficking defects of the F508del-CFTR protein, the most common mutation in CF. This document provides a comprehensive overview of the publicly available preclinical data on **Galicaftor**, focusing on its mechanism of action, in vitro efficacy, pharmacokinetics, and the experimental methodologies used in its evaluation.

Core Quantitative Data Summary

The following tables summarize the key quantitative findings from preclinical evaluations of **Galicaftor**.

Table 1: In Vitro Efficacy of Galicaftor

Parameter	Cell Type	Mutation	Value	Reference(s)
EC50	Primary patient cells	F508del/F508del CFTR	<10 nM	[1][2][3]
Concentration Range Tested	CFBE410- F508del CFTR- HRP cells	F508del CFTR	0 - 20 μΜ	[2]



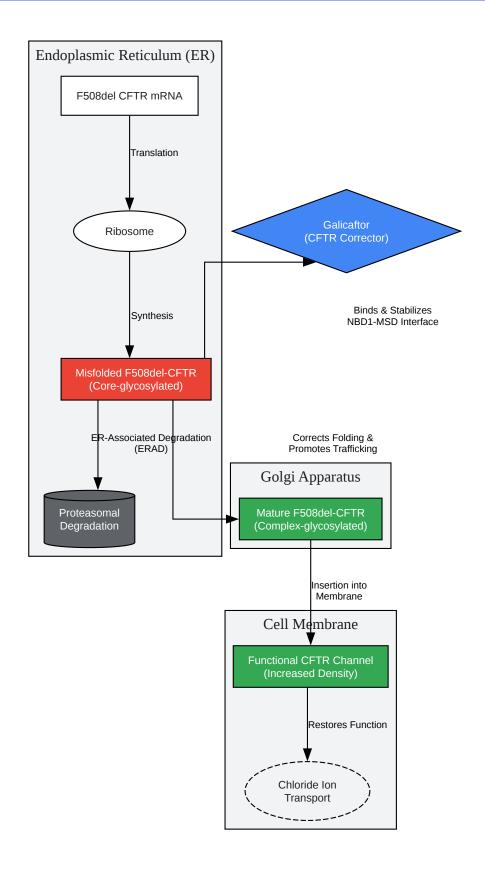
Table 2: Pharmacokinetic Parameters of Galicaftor in Rats

Parameter	Dosing Route	Dose	Value	Reference(s)
Half-life (T1/2)	Intravenous (i.v.)	1 mg/kg	2.7 hours	[1]
Bioavailability (%F)	Oral (p.o.)	1 mg/kg	74%	

Mechanism of Action: CFTR Correction

Galicaftor is classified as a C1 corrector. Its primary mechanism involves the rescue of the misfolded F508del-CFTR protein. The F508del mutation leads to protein misfolding and retention within the endoplasmic reticulum (ER), followed by premature degradation. **Galicaftor** acts by stabilizing the nucleotide-binding domain 1 (NBD1) and the membrane-spanning domain (MSD) interface of the CFTR protein. This correction of the protein's conformation facilitates its maturation and trafficking from the ER to the cell surface, thereby increasing the density of functional CFTR channels at the plasma membrane.









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